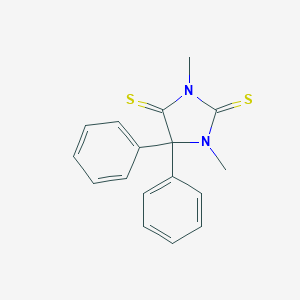
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delphinidin 3-glucoside chloride: is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the blue, purple, and red colors in many fruits and flowers. This compound is the 3-glucoside of delphinidin and is commonly found in black beans, blackcurrants, blueberries, huckleberries, bilberry leaves, and various myrtles . It is also known for its antioxidant properties and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Delphinidin 3-glucoside chloride can be synthesized through the enzymatic acylation of delphinidin with glucose. The enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase catalyzes the reaction between delphinidin and glucose to form delphinidin 3-glucoside .
Industrial Production Methods: Industrial production of delphinidin 3-glucoside chloride typically involves extraction from natural sources such as berries and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Delphinidin 3-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Delphinidin 3-glucoside chloride can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or other nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of delphinidin, such as delphinidin-3-rutinoside, delphinidin-3-galactoside, and delphinidin-3-sambubioside .
Aplicaciones Científicas De Investigación
Chemistry: Delphinidin 3-glucoside chloride is used as a natural dye in biochemistry and food chemistry. It is also utilized in studies related to the stability and antioxidant properties of anthocyanins .
Biology: In biological research, delphinidin 3-glucoside chloride is studied for its potential anti-cancer properties. It has been shown to induce apoptosis in B cell chronic lymphocytic leukemia and inhibit the expression of certain oncogenes .
Medicine: Delphinidin 3-glucoside chloride exhibits phytoestrogen activity by binding to estrogen receptor beta, making it a potential candidate for hormone-related therapies . It also shows promise in the treatment of cardiovascular diseases due to its antioxidant and anti-inflammatory properties .
Industry: In the food industry, delphinidin 3-glucoside chloride is used as a natural colorant in various food products. Its stability and vibrant color make it an attractive alternative to synthetic dyes .
Mecanismo De Acción
Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .
Comparación Con Compuestos Similares
- Delphinidin 3-rutinoside
- Delphinidin 3-galactoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
Comparison: Delphinidin 3-glucoside chloride is unique due to its specific glycosidic linkage and chloride ion. This structure imparts distinct chemical and biological properties compared to other delphinidin derivatives. For instance, delphinidin 3-rutinoside and delphinidin 3-galactoside have different sugar moieties, which can affect their solubility, stability, and bioavailability .
Propiedades
Número CAS |
16116-40-8 |
|---|---|
Fórmula molecular |
C17H16N2S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
OFTKLXJEDKESFB-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















